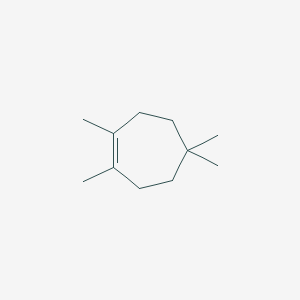
1,1-Dimethyl-2-methylidenesiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-methylidenesiletane is an organosilicon compound characterized by a unique structure that includes a silicon atom bonded to a carbon atom with a double bond and two methyl groups
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-2-methylidenesiletane typically involves the reaction of appropriate silicon-containing precursors under specific conditions. One common method involves the reaction of dimethylchlorosilane with a suitable alkene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and output.
Analyse Chemischer Reaktionen
1,1-Dimethyl-2-methylidenesiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The compound can undergo substitution reactions where the silicon atom is replaced by other functional groups, often using reagents like halogens or organometallic compounds.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds through the addition of multiple bonds.
Common reagents and conditions for these reactions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include silanols, siloxanes, silanes, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-methylidenesiletane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in electronics, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-2-methylidenesiletane exerts its effects involves interactions at the molecular level. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, which can lead to changes in cellular processes and biological activities.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-2-methylidenesiletane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Dimethylsilanes: These compounds have two methyl groups and a hydrogen atom attached to the silicon, offering different reactivity and applications.
Siloxanes: These compounds contain silicon-oxygen bonds and are widely used in the production of silicone materials.
Eigenschaften
CAS-Nummer |
94426-42-3 |
|---|---|
Molekularformel |
C6H12Si |
Molekulargewicht |
112.24 g/mol |
IUPAC-Name |
1,1-dimethyl-2-methylidenesiletane |
InChI |
InChI=1S/C6H12Si/c1-6-4-5-7(6,2)3/h1,4-5H2,2-3H3 |
InChI-Schlüssel |
ZKVDIJHDDAFTAL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


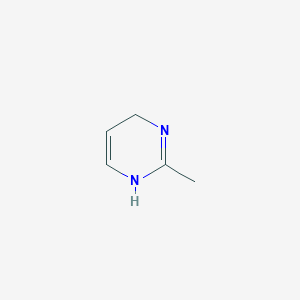
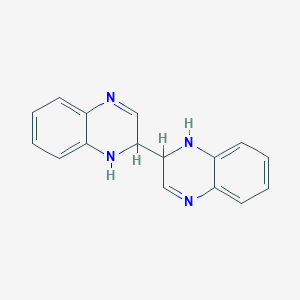
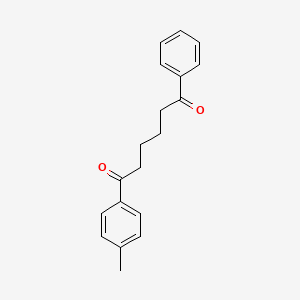
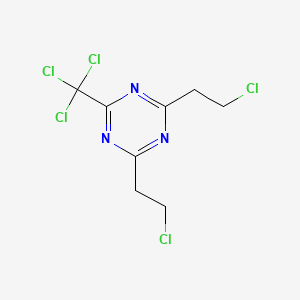
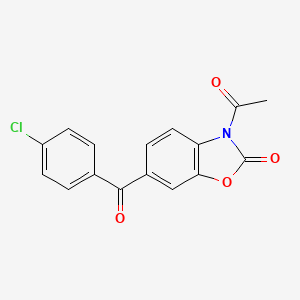
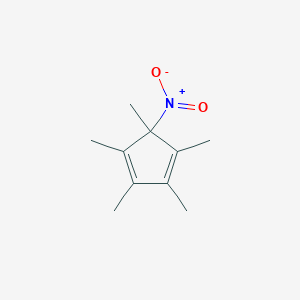
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
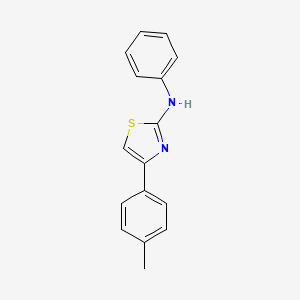
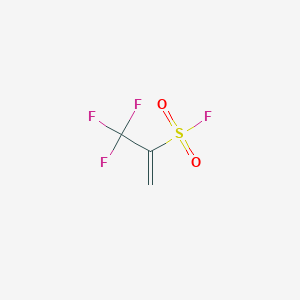
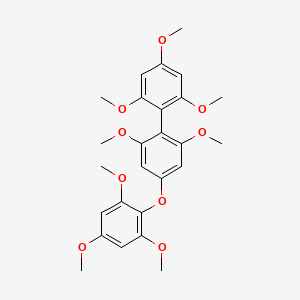
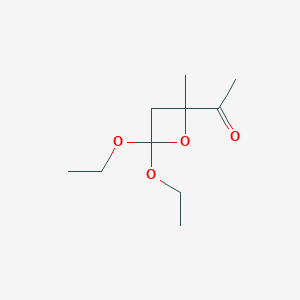

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
